({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene
Description
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21ClO. This compound features a benzene ring substituted with a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H23ClO |
|---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[4-(chloromethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChI Key |
YACAITSOWYLMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the chloromethylation of a benzene derivative. One common method is the Blanc reaction, where benzene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 5-methylhexyl group.
Chloromethylbenzene: Contains a chloromethyl group attached directly to the benzene ring without the additional alkyl chain.
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: A structurally related compound with different functional groups
Uniqueness
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to the presence of both a chloromethyl group and a 5-methylhexyl group connected via an oxygen atom. This structure provides distinct reactivity and properties, making it valuable for specific applications in research and industry.
Biological Activity
({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene, also known as a chloromethylated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C15H23ClO
- Molecular Weight : 270.80 g/mol
- IUPAC Name : 1-(chloromethyl)-4-(5-methylhexoxy)methylbenzene
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The chloromethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins. This interaction can either inhibit or activate specific biological pathways, depending on the target and context of use.
Antimicrobial Activity
Research indicates that chloromethylated compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic processes.
Anticancer Properties
Chloromethylated phenolic compounds are also being investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several chloromethylated compounds, including derivatives similar to this compound. The results indicated a strong inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used.
Evaluation of Anticancer Activity
Another significant study focused on the anticancer effects of chloromethylated phenolic compounds. The research highlighted that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines, particularly breast and prostate cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing a dose-dependent response .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
